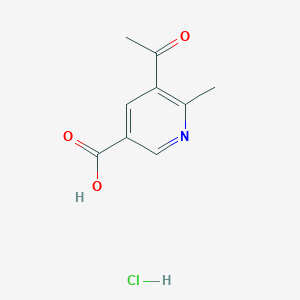
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(o-tolyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(o-tolyl)methanone” belongs to a class of compounds known as 1,2,4-triazoles . These compounds are known for their diverse biological activities and are often used in the design and development of more selective and potent molecules .
Synthesis Analysis
The synthesis of similar 1,2,4-triazole derivatives involves various chemical reactions . The structures of these synthesized compounds are usually confirmed by spectroscopic techniques like NMR and MS analysis .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives, including the compound , is typically established using NMR and MS analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives are diverse and can involve various reagents and conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can vary. For example, some compounds in this class are thermally stable and exhibit acceptable densities .Scientific Research Applications
Modes of Action and Potential Applications
Herbicide Activity : Research on substituted pyridazinone compounds, closely related to the query compound, highlights their potential as herbicides. These compounds have been shown to inhibit photosynthesis in plants, a property that accounts for their phytotoxicity. This mechanism of action is similar to that of other well-known herbicides, suggesting the potential agricultural applications of the query compound and its derivatives (Hilton et al., 1969).
Synthesis of Novel Derivatives for Biological Studies : Studies on the synthesis of novel pyridazinone and triazolone derivatives demonstrate the versatility of pyridazinone-based compounds in creating new molecules with potential biological activities. These synthetic pathways may lead to compounds with antimicrobial, anti-inflammatory, or analgesic properties, indicating the broad pharmaceutical applications of these derivatives (El-Gaby et al., 2003), (Gaby et al., 2003).
Antidiabetic Drug Development : A family of triazolo-pyridazine-6-yl-substituted piperazines was synthesized and evaluated for their potential as anti-diabetic medications, showcasing the therapeutic application possibilities of such derivatives in the treatment of diabetes through Dipeptidyl peptidase-4 (DPP-4) inhibition and insulinotropic activities (Bindu et al., 2019).
Analgesic and Anti-inflammatory Properties : Compounds structurally related to the query compound have been explored for their analgesic and anti-inflammatory properties. Such studies underline the potential medical applications of pyridazinone derivatives in managing pain and inflammation, indicating the diverse pharmacological potentials of these molecules (Patel et al., 2011).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with 1,2,4-triazole derivatives depend on their specific structures and biological activities. Some compounds in this class have been found to exhibit cytotoxic effects against certain cancer cell lines but demonstrate very weak cytotoxic effects toward normal cells .
Future Directions
properties
IUPAC Name |
(2-methylphenyl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O/c1-14-4-2-3-5-15(14)18(26)24-10-8-23(9-11-24)16-6-7-17(22-21-16)25-13-19-12-20-25/h2-7,12-13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVTVHNADKAKKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2606132.png)
![N-[4-(ethylsulfanyl)butan-2-yl]-2-fluoro-N-methylpyridine-4-carboxamide](/img/structure/B2606133.png)
![N-(3,5-dimethoxyphenyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2606134.png)

![N-(2,5-dimethoxyphenyl)-2-(3-oxo-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2606137.png)

![N-(3-fluorophenyl)-1-[3-(4-methylphenoxy)pyrazin-2-yl]piperidine-3-carboxamide](/img/structure/B2606143.png)




![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenoxyacetamide](/img/structure/B2606149.png)
![4-[[(Z)-3-(5-chloro-2-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2606150.png)
